(4E)-2-(4-chlorophenyl)-4-[1-(hexylamino)ethylidene]-1,3-oxazol-5-one
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Overview
Description
The compound identified as “(4E)-2-(4-chlorophenyl)-4-[1-(hexylamino)ethylidene]-1,3-oxazol-5-one” is a chemical entity with specific properties and applications. It is essential to understand its structure, synthesis, and reactivity to appreciate its significance in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-2-(4-chlorophenyl)-4-[1-(hexylamino)ethylidene]-1,3-oxazol-5-one involves multiple steps, each requiring precise conditions to ensure the desired product. The synthetic routes typically include:
Initial Reactant Preparation: The starting materials are carefully selected and purified.
Reaction Setup: The reactants are combined in a reaction vessel under controlled temperature and pressure.
Catalysis: Catalysts may be used to accelerate the reaction and improve yield.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves:
Bulk Reactant Handling: Large quantities of reactants are stored and handled safely.
Automated Reaction Control: Automated systems monitor and control reaction parameters to maintain consistency.
Efficient Purification: Industrial-scale purification methods, such as large-scale chromatography, are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(4E)-2-(4-chlorophenyl)-4-[1-(hexylamino)ethylidene]-1,3-oxazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(4E)-2-(4-chlorophenyl)-4-[1-(hexylamino)ethylidene]-1,3-oxazol-5-one has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (4E)-2-(4-chlorophenyl)-4-[1-(hexylamino)ethylidene]-1,3-oxazol-5-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes. The compound may bind to enzymes, receptors, or other proteins, altering their activity and influencing cellular processes.
Properties
IUPAC Name |
(4E)-2-(4-chlorophenyl)-4-[1-(hexylamino)ethylidene]-1,3-oxazol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O2/c1-3-4-5-6-11-19-12(2)15-17(21)22-16(20-15)13-7-9-14(18)10-8-13/h7-10,19H,3-6,11H2,1-2H3/b15-12+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWNSAQKNBDADP-NTCAYCPXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC(=C1C(=O)OC(=N1)C2=CC=C(C=C2)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCN/C(=C/1\C(=O)OC(=N1)C2=CC=C(C=C2)Cl)/C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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